Cas no 28798-81-4 ((1-Benzyl-1H-1,2,3-triazol-4-yl)methanol)

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol structure
28798-81-4 structure
Product Name:(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
CAS No:28798-81-4
MF:C10H11N3O
MW:189.213841676712
MDL:MFCD09607905
CID:252149
PubChem ID:11651290
Update Time:2025-04-19

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
    • (1-benzyltriazol-4-yl)methanol
    • 1-BENZYL-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOLE
    • 1H-1,2,3-Triazole-4-methanol,1-(phenylmethyl)-
    • (1-benzyl-1H-[1,2,3]triazol-4-yl)methanol
    • (1-benzyl-1H-1,2,3-triazole-4-yl)methanol
    • 1-(1-benzyl-1H-[1,2,3]-triazol-4-yl)methanol
    • benzyltriazolylmethanol
    • CS-0450526
    • AKOS005072057
    • EN300-142084
    • A876619
    • DTXSID40470021
    • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, AldrichCPR
    • F30251
    • 1H-1,2,3-Triazole-4-methanol, 1-(phenylmethyl)-
    • SXNXKULRKDCYLM-UHFFFAOYSA-N
    • SCHEMBL2494737
    • CB-0715
    • CHEMBL403608
    • J-500118
    • FT-0680890
    • [1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methanol
    • MFCD09607905
    • 28798-81-4
    • Z982118186
    • (1-benzyl-1,2,3-triazol-4-yl)methanol
    • ALBB-021706
    • MDL: MFCD09607905
    • Inchi: 1S/C10H11N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h1-5,7,14H,6,8H2
    • InChI Key: SXNXKULRKDCYLM-UHFFFAOYSA-N
    • SMILES: OCC1=CN(CC2C=CC=CC=2)N=N1

Computed Properties

  • Exact Mass: 189.09000
  • Monoisotopic Mass: 189.090211983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.228
  • Melting Point: 74-76
  • Boiling Point: 404.069°C at 760 mmHg
  • Flash Point: 198.174°C
  • Refractive Index: 1.625
  • PSA: 50.94000
  • LogP: 0.81870

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Pricemore >>

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(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:28798-81-4)(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
Order Number:A876619
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:50
Price ($):284.0/456.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:28798-81-4)(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol
A876619
Purity:99%/99%
Quantity:5g/10g
Price ($):284.0/456.0
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